molecular formula C11H16F3N3S B6448020 N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine CAS No. 2548993-22-0

N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine

Cat. No. B6448020
CAS RN: 2548993-22-0
M. Wt: 279.33 g/mol
InChI Key: ZKWLGCCZWAGIQR-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The compound also features a trifluoromethyl group (-CF3), which is often used in drug design to improve stability and lipophilicity .


Molecular Structure Analysis

The compound contains several functional groups that could influence its properties and reactivity. The trifluoromethyl group is electron-withdrawing, which could affect the compound’s acidity and basicity. The piperidine ring is a secondary amine, which could participate in various reactions. The thiazole ring is a heterocycle containing both nitrogen and sulfur atoms, which could also influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The trifluoromethyl group is quite stable but can be involved in certain reactions under specific conditions. The piperidine ring, being a secondary amine, could undergo reactions like alkylation, acylation, and others. The thiazole ring could participate in reactions typical for heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross cell membranes. The piperidine and thiazole rings could also influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The piperidine nucleus plays a crucial role in drug discovery due to its prevalence in pharmaceuticals. Researchers have explored the synthesis of substituted piperidines, including derivatives of our compound of interest. These derivatives exhibit diverse pharmacological properties, making them valuable building blocks for drug design .

Antiviral Agents

The trifluoromethyl group in our compound could potentially enhance antiviral activity. Researchers investigate its effects on viral enzymes, such as proteases and polymerases. By modifying the piperidine scaffold, they aim to develop potent antiviral agents against specific viruses .

Neuroscience and Neuroprotection

Piperidines often interact with neurotransmitter receptors. Our compound’s unique structure may influence receptor binding, making it relevant for neuroprotective studies. Researchers explore its potential in treating neurodegenerative diseases or enhancing cognitive function .

Spiropiperidines as Bioactive Molecules

Spiropiperidines, a class of piperidine derivatives, exhibit diverse biological activities. Investigating the synthesis and biological evaluation of spiropiperidines derived from our compound could reveal novel drug candidates .

Chemical Biology and Enzyme Inhibition

Researchers study piperidine derivatives as enzyme inhibitors. Our compound’s trifluoromethyl-thiazole moiety might enhance binding affinity to specific enzymes. Investigations into its inhibitory effects on enzymes involved in disease pathways are ongoing .

Materials Science and Organic Electronics

Piperidines can serve as building blocks for organic semiconductors. Researchers explore their incorporation into conjugated polymers for applications in organic photovoltaics, field-effect transistors, and light-emitting devices .

Agrochemicals and Crop Protection

The piperidine scaffold has relevance in agrochemical research. By modifying our compound, scientists aim to develop insecticides, herbicides, or fungicides with improved efficacy and reduced environmental impact .

Natural Product Synthesis

Piperidine alkaloids occur naturally in various plants and fungi. Researchers investigate the total synthesis of these alkaloids, often using piperidine derivatives as key intermediates. Our compound’s trifluoromethyl-thiazole moiety could contribute to novel alkaloid synthesis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given its complex structure, it could have interesting biological activity, making it a potential candidate for drug development .

properties

IUPAC Name

N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3S/c1-16(2)8-3-5-17(6-4-8)10-15-9(7-18-10)11(12,13)14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWLGCCZWAGIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine

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